molecular formula C13H15N3O B3034543 4-(4-乙酰-1-哌嗪基)苯甲腈 CAS No. 186650-90-8

4-(4-乙酰-1-哌嗪基)苯甲腈

货号 B3034543
CAS 编号: 186650-90-8
分子量: 229.28 g/mol
InChI 键: UGGZFLCUECIBFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the introduction of various functional groups to the piperidine or piperazine core to enhance anti-AChE activity. For instance, compound 13e, mentioned in paper , is synthesized by incorporating a 5,6-dimethoxy-1-oxoindan-2-yl moiety into the piperidine structure. Similarly, compound 21 from paper includes a benzoylaminoethyl group attached to the piperidine ring. These modifications are part of a broader structure-activity relationship (SAR) study to optimize the inhibitory potency against AChE.

Molecular Structure Analysis

The molecular structure of these compounds is critical for their interaction with acetylcholinesterase. The papers suggest that the introduction of bulky groups and the basic quality of the nitrogen atom in the piperidine ring are key factors for increased activity. For example, compound 21's high potency is attributed to the presence of a benzylsulfonyl group in the para position of the benzamide moiety . The SAR studies indicate that the rigidity of the molecule, as well as the presence of specific substituents, can significantly affect the binding affinity to AChE.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly discussed in the abstracts. However, the potency of the compounds as AChE inhibitors, their selectivity over butyrylcholinesterase (BuChE), and their in vivo effects on acetylcholine levels in the rat brain are highlighted. For instance, compound 13e has a selective affinity 1250 times greater for AChE than for BuChE, and compound 21 shows an affinity 18,000 times greater for AChE than for BuChE . These properties are crucial for their potential therapeutic application in treating dementia.

科学研究应用

抗病毒活性

4-(哌嗪-1-基)-2-((对甲苯胺)甲基)-苯甲腈衍生物对丙型肝炎病毒 (HCV) 表现出显着的抗病毒活性。这些衍生物,包括 L0909,通过在进入阶段阻断 HCV 复制发挥作用,并对临床耐药性 HCV 突变体表现出高敏感性,并与临床药物具有协同作用。这使 L0909 成为一种有前途的 HCV 进入抑制剂,可用于潜在治疗 (Jiang 等,2020)

酶抑制活性

2-呋喃基(4-{4-[(取代)磺酰基]苄基}-1-哌嗪基)甲酮衍生物已证明具有良好的酶抑制活性。具体来说,化合物 5h 对乙酰胆碱酯酶和丁酰胆碱酯酶表现出优异的抑制作用,显示出作为治疗剂的潜力 (Hussain 等,2017)

神经学研究

涉及 4-[4-[2-(2-氨基乙基)-1H-吲哚-5-基氧基]乙酰]哌嗪基-1-基]苯甲腈的大鼠模型的研究有助于了解偏头痛病理生理学背景下的 CGRP 释放。这项工作有助于开发更有效的抗偏头痛药物 (Limmroth 等,2001)

光物理研究

对 (烷基氨基)苯甲腈(包括 4-(1-哌啶基)苯甲腈)中激发态分子内电荷转移反应的研究提供了对反应时间和电解质浓度依赖性的见解,有助于理解光物理性质 (Pradhan & Biswas, 2007)

抗菌剂

2-(4-氰基-3-三氟甲基苯基氨基)-4-(4-喹唑啉氧基)-6-哌嗪基(哌啶基)-三嗪类化合物显示出作为抗菌剂的潜力。它们的结构和活性特征表明在对抗细菌感染中具有潜在用途 (Patel 等,2012)

属性

IUPAC Name

4-(4-acetylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZFLCUECIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetyl-1-piperazinyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Acetyl-1-piperazinyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Acetyl-1-piperazinyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Acetyl-1-piperazinyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Acetyl-1-piperazinyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Acetyl-1-piperazinyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Acetyl-1-piperazinyl)benzonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。